2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone
Description
2-Bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone is a halogenated carbonyl compound featuring a bicyclic 3,4-dihydroquinoline scaffold substituted with bromine and two fluorine atoms. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. The bromine atom at the α-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the difluoro group increases metabolic stability and lipophilicity . The 3,4-dihydroquinolinyl moiety contributes to π-stacking interactions, which are critical in drug-receptor binding .
Properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAPBTOMOWCIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181913 | |
| Record name | 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-2,2-difluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672949-76-7 | |
| Record name | 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-2,2-difluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672949-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3,4-dihydro-1(2H)-quinolinyl)-2,2-difluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetrahydroquinoline Core Synthesis
Cyclization of Aniline Derivatives
The tetrahydroquinoline scaffold is commonly synthesized via cyclization reactions. A modified Pfitzinger reaction protocol, as demonstrated in the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, can be adapted. Here, isatin derivatives react with ketones under basic conditions to form quinoline intermediates, which are subsequently hydrogenated.
Example Procedure:
- Quinoline Formation : React 4-bromoaniline with ethyl acetoacetate in refluxing ethanol containing catalytic sulfuric acid.
- Hydrogenation : Treat the resulting quinoline derivative with 5% Pd/C under 1 bar H₂ in ethanol for 24 hours to yield tetrahydroquinoline.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Quinoline formation | Ethanol, H₂SO₄, reflux | 72–85 |
| Hydrogenation | Pd/C, H₂, ethanol, RT | 68 |
Halogenation: Bromine and Fluorine Incorporation
Bromination at the α-Position
Bromination of 1-[3,4-dihydro-1(2H)-quinolinyl]ethanone is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions.
Example Procedure:
- Radical Bromination : Dissolve 1-[3,4-dihydro-1(2H)-quinolinyl]ethanone (1 eq) in CCl₄, add NBS (1.1 eq) and AIBN (0.1 eq), and reflux for 6 hours.
- Purification : Filter precipitated succinimide and concentrate under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Reaction time | 6 hours |
| Yield | 65% |
Difluorination via Halogen Exchange
The difluoro group is introduced using a two-step process:
- Hydroxylation : Oxidize the α-bromoethanone intermediate with m-CPBA to form a geminal dibromide.
- Fluorination : Treat the dibromide with excess HF-pyridine or Deoxo-Fluor at −78°C.
Example Procedure:
- Oxidation : Stir α-bromoethanone (1 eq) with m-CPBA (2 eq) in DCM at 0°C for 2 hours.
- Fluorination : Add Deoxo-Fluor (3 eq) in THF, stir at −78°C for 1 hour, and warm to RT.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxidation | m-CPBA, DCM, 0°C | 88 |
| Fluorination | Deoxo-Fluor, THF, −78°C | 62 |
Alternative Pathways
One-Pot Halogenation
A patent-described method utilizes borane-pyridine complexes to facilitate simultaneous bromination and fluorination.
Example Procedure:
- Reaction Setup : Combine 1-[3,4-dihydro-1(2H)-quinolinyl]ethanone (1 eq), NBS (1.2 eq), and borane-pyridine (0.2 eq) in glacial acetic acid.
- Heating : Reflux at 80°C for 12 hours.
- Workup : Cool to 4°C, filter, and recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Reaction temperature | 80°C |
| Yield | 58% |
Analytical Characterization
Challenges and Optimization
Regioselectivity in Bromination
Bromination at the α-position competes with aryl bromination. Using radical initiators (e.g., AIBN) and non-polar solvents (CCl₄) favors α-selectivity.
Stability of Difluoro Groups
Geminal difluoroethanones are prone to hydrolysis. Anhydrous conditions and low temperatures during fluorination are critical.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of 1,2-dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead structure for developing new pharmaceuticals. Its quinoline moiety is known for various biological activities, including antimalarial and anticancer properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of quinoline exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone have been synthesized and tested for their ability to inhibit tumor growth in vitro. Notably, the presence of electron-withdrawing groups such as bromine enhances the antiproliferative activity against specific cancer types, including colon and lung cancers .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, which can modify its biological activity.
Example: Synthesis of Thiazole Derivatives
In a recent study, this compound was used to create thiazole-bearing molecules through nucleophilic substitution reactions. These thiazole derivatives demonstrated significant antibacterial and antifungal activities .
Material Science
The compound's unique fluorinated structure contributes to its potential use in developing advanced materials such as organic semiconductors and sensors.
Research Insight: Fluorescent Properties
Studies have explored the optical properties of fluorinated compounds like this compound, revealing their applicability in fluorescent probes for biological imaging. The incorporation of fluorine atoms enhances the stability and brightness of the emitted fluorescence .
Mechanism of Action
The mechanism by which 2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The target compound’s reactivity and stability are influenced by its substituents. Below is a comparison with analogs:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s difluoro substituents enhance stability compared to methoxy (electron-donating) groups in 2-bromo-1-(3,4-dimethoxyphenyl)ethanone .
- Heterocyclic vs. Aryl Scaffolds: The 3,4-dihydroquinolinyl core enables π-interactions absent in simpler aryl analogs like 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone .
- Halogen Effects : Bromine at the α-position is common, but trifluoro substituents (e.g., in CAS 181514-35-2) increase steric and electronic effects compared to difluoro groups .
Biological Activity
2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of quinoline derivatives with bromoacetyl compounds. The synthetic route often employs various reagents and conditions to achieve the desired product efficiently. For instance, compounds can be synthesized through a multi-step reaction involving electrophilic bromination followed by nucleophilic substitution.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that related quinolone compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antibacterial efficacy .
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| Related Quinoline Derivative | High | S. pneumoniae |
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cell lines. For example, a study found that certain quinoline derivatives displayed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .
Case Studies
- Case Study on Antimicrobial Properties : A series of synthesized quinolone derivatives were tested for their antimicrobial properties. The results indicated that modifications on the quinolone structure significantly influenced their antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Case Study on Anticancer Activity : In vitro studies revealed that specific modifications to the quinoline scaffold led to enhanced cytotoxicity against human cancer cell lines. The introduction of difluoromethyl groups was particularly noted for increasing the potency of these compounds .
Research Findings
Recent findings highlight the importance of functional group positioning and electronic effects on the biological activity of quinoline derivatives. The following key points summarize the research:
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (EWGs) such as bromine and difluoromethyl significantly increases biological activity.
- Mechanism of Action : Quinoline derivatives are believed to exert their effects through multiple mechanisms including DNA intercalation and inhibition of topoisomerases.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone?
Methodological Answer: The synthesis typically involves halogenation and Friedel-Crafts acylation. For example:
- Step 1: Bromination of the quinolinyl precursor using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C for 2 hours .
- Step 2: Difluoroacetylation via Friedel-Crafts reaction with 2,2-difluoroacetyl chloride in the presence of AlCl₃ (1.2 eq.) in anhydrous DCM under nitrogen .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >85% purity. Monitor reaction progress via TLC (Rf = 0.3–0.4) .
Q. How should this compound be characterized to confirm its structural integrity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H NMR (CDCl₃) for quinolinyl protons (δ 7.2–8.1 ppm) and bromo-difluoroacetone (δ 4.5–5.2 ppm). ¹⁹F NMR confirms difluoro groups (δ -110 to -115 ppm) .
- IR Spectroscopy: Stretching bands at 1700–1750 cm⁻¹ (C=O) and 550–600 cm⁻¹ (C-Br) .
- X-ray Crystallography: Resolves spatial arrangement of the quinolinyl and difluoroacetone moieties (e.g., C=O bond length ~1.21 Å) .
Q. What precautions are critical during handling and storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent bromine dissociation .
- Moisture Control: Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for reactions involving AlCl₃ .
Advanced Research Questions
Q. How do reaction conditions influence yields in difluoroacetylation?
Data-Driven Analysis:
| Condition | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,2-Difluoroacetyl chloride | AlCl₃ | DCM | 85 | |
| 2,2-Difluoroacetic anhydride | FeCl₃ | Toluene | 62 |
Q. How can computational modeling predict reactivity trends for derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometries at B3LYP/6-31G* level to assess charge distribution. The quinolinyl N atom (Mulliken charge: -0.35 e) acts as a nucleophilic site for electrophilic substitution .
- Molecular Dynamics: Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy by ~15% .
Q. How to resolve contradictions in reported biological activity data?
Case Study:
Q. What strategies enhance regioselectivity in quinolinyl substitution reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
